molecular formula C10H14O2S B1374967 Tert-butyl 5-methylthiophene-2-carboxylate CAS No. 956502-03-7

Tert-butyl 5-methylthiophene-2-carboxylate

Cat. No. B1374967
CAS RN: 956502-03-7
M. Wt: 198.28 g/mol
InChI Key: GOENRCUFJQBADS-UHFFFAOYSA-N
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Description

Tert-butyl 5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C10H14O2S . It has a molecular weight of 198.29 . This compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O2S/c1-7-5-6-8 (13-7)9 (11)12-10 (2,3)4/h5-6H,1-4H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Properties

  • Tert-butyl 5-methylthiophene-2-carboxylate plays a role in the synthesis of thiophene derivatives. For example, Gol'dfarb and Korsakova (1954) demonstrated the synthesis of various tert-butyl-substituted thiophenes, including 2-tert-butyl-5-methylthiophene (Gol'dfarb & Korsakova, 1954).
  • Gol'dfarb and Konstantinov (1958) explored the structure of acetylation and formylation products of 2-tert-butyl-5-methylthiophene and similar compounds, contributing to understanding the chemical behavior of these thiophenes (Gol'dfarb & Konstantinov, 1958).

Practical Applications in Synthesis

  • Kogami and Watanabe (2011) developed a safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, a compound closely related to this compound. This showcases its potential in practical, large-scale synthesis applications (Kogami & Watanabe, 2011).

Contributions to Chiral Chemistry

  • A study by Studer, Hintermann, and Seebach (1995) on tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a structurally related compound, highlights its use as a chiral auxiliary in peptide synthesis, underlining the compound's relevance in stereochemistry (Studer, Hintermann, & Seebach, 1995).

Radicals and EPR Studies

  • The work of Lau, Bargon, and Ling (1980) involved studying radicals derived from various methylthiophenes using electron paramagnetic resonance (EPR), which can be relevant to understanding the radical behavior of this compound (Lau, Bargon, & Ling, 1980).

Enantioselective Synthesis

  • Davies et al. (2003) demonstrated the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, contributing to the enantioselective synthesis of related compounds (Davies et al., 2003).

Safety and Hazards

The safety data sheet for Tert-butyl 5-methylthiophene-2-carboxylate suggests that it should be handled with care . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the compound .

properties

IUPAC Name

tert-butyl 5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-7-5-6-8(13-7)9(11)12-10(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENRCUFJQBADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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